1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol -

1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol

Catalog Number: EVT-4574427
CAS Number:
Molecular Formula: C23H31FN2O4
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2-{[(4-Fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol, also known as AS-4370, is a synthetic compound developed for its gastrokinetic properties. [] It belongs to the class of benzamide derivatives and has been extensively studied for its potential to enhance gastrointestinal motility. [] In scientific research, AS-4370 has served as a valuable tool to investigate the mechanisms underlying gastrointestinal motility and explore potential therapeutic approaches for gastrointestinal disorders.

Molecular Structure Analysis

1-(2-{[(4-Fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol possesses a complex molecular structure with several distinct structural features. [] It features a central 2-propanol unit connected to a morpholine ring through an ether linkage at the 3-position. The 1-position of the 2-propanol unit is linked to a methoxyphenoxy group, which in turn is substituted at the 2-position with a [(4-fluorobenzyl)(methyl)amino]methyl group. This intricate arrangement of functional groups contributes to the unique biological activity of AS-4370.

Mechanism of Action

The mechanism of action of 1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol in enhancing gastrointestinal motility is believed to be primarily mediated through its interaction with the 5-HT4 receptors in the gastrointestinal tract. [] AS-4370 acts as a selective 5-HT4 receptor agonist, stimulating these receptors and triggering a cascade of events leading to increased motility. [] The precise downstream signaling pathways involved in mediating the gastrokinetic effects of AS-4370 are still under investigation.

Applications
  • Investigating Gastric Emptying: AS-4370 has been used as a pharmacological tool to study the regulation of gastric emptying in animal models. Research indicates that AS-4370 effectively accelerates gastric emptying of both semi-solid meals and resin pellets in rats, demonstrating its potential to enhance gastric motility. []
  • Evaluating Effects on Upper Gastrointestinal Motility: Studies involving conscious dogs implanted with strain gauges have shown that AS-4370 enhances antral and duodenal motility without affecting ileal and colonic motility. [] This suggests a selective action of AS-4370 on the upper gastrointestinal tract.
  • Exploring Potential for Treating Motility Disorders: The gastrokinetic properties of AS-4370, combined with its lack of dopamine D2 receptor antagonist properties, make it a potential candidate for treating gastrointestinal motility disorders. [] Research has demonstrated its ability to improve gastric emptying delayed by gastroduodenal surgical intervention in rats, supporting its potential for therapeutic applications. []

4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide

Compound Description: 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (compound 5 in its respective study) is a potent gastrokinetic agent. In rat studies, it demonstrated superior gastrokinetic activity compared to cisapride and comparable potency to the 2-ethoxy analog, AS-4370. Notably, this compound, like AS-4370, lacked dopamine D2 receptor antagonistic activity. []

4-amino-N-[(4-(4-fluorobenzyl)-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide

Compound Description: 4-amino-N-[(4-(4-fluorobenzyl)-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (compound 6 in its respective study) is another potent gastrokinetic agent. Similar to its non-fluorinated benzyl counterpart, it exhibited superior efficacy compared to cisapride and comparable potency to AS-4370 in accelerating gastric emptying in rats. Additionally, it lacked dopamine D2 receptor antagonistic activity. []

4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-(3-methyl-2-butenyloxy)benzamide

Compound Description: 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-(3-methyl-2-butenyloxy)benzamide (compound 22 in its respective study) is a gastrokinetic agent with notable potency. It demonstrated superior activity compared to cisapride and essentially equivalent potency to AS-4370 in rat gastric emptying studies. Similar to the previously mentioned compounds, it did not exhibit dopamine D2 receptor antagonism. []

4-Amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl]methyl)benzamide citrate (AS-4370)

Compound Description: AS-4370 serves as a benchmark gastrokinetic agent in these studies, displaying significant potency in accelerating gastric emptying across various animal models. It notably enhances antral and duodenal motility without affecting ileal or colonic motility, indicating its selectivity for the upper gastrointestinal tract. AS-4370 lacks the dopamine D2 receptor antagonism associated with traditional gastrokinetics like metoclopramide. []

Properties

Product Name

1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol

IUPAC Name

1-[2-[[(4-fluorophenyl)methyl-methylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

Molecular Formula

C23H31FN2O4

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C23H31FN2O4/c1-25(14-18-6-8-20(24)9-7-18)15-19-4-3-5-22(28-2)23(19)30-17-21(27)16-26-10-12-29-13-11-26/h3-9,21,27H,10-17H2,1-2H3

InChI Key

HHNAXXYZPMNQQV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)F)CC2=C(C(=CC=C2)OC)OCC(CN3CCOCC3)O

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC2=C(C(=CC=C2)OC)OCC(CN3CCOCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.